
4-(4-Bromobutyl)-4'-methyl-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bromobutyl group attached to one of the pyridine rings and a methyl group attached to the other pyridine ring. Bipyridines are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine typically involves the reaction of 4-methyl-2,2’-bipyridine with 4-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine rings, converting them to piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common for reducing the pyridine rings.
Major Products
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the original compound.
Oxidation: Products include 4-(4-bromobutyl)-4’-formyl-2,2’-bipyridine and 4-(4-bromobutyl)-4’-carboxy-2,2’-bipyridine.
Reduction: Products include 4-(4-bromobutyl)-4’-methylpiperidine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Material Science: The compound is explored for its potential in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Analytical Chemistry: It is used in the development of sensors and probes for detecting metal ions and other analytes.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine largely depends on its role as a ligand in coordination chemistry. The compound coordinates with metal ions through the nitrogen atoms of the pyridine rings, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine
- 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine
- 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine
Uniqueness
4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine is unique due to the presence of both a bromobutyl group and a methyl group on the bipyridine scaffold. This combination of functional groups allows for versatile chemical modifications and the formation of diverse metal complexes. Compared to other bipyridines, this compound offers enhanced reactivity and potential for creating novel materials and catalysts.
Propiedades
Número CAS |
115008-03-2 |
|---|---|
Fórmula molecular |
C15H17BrN2 |
Peso molecular |
305.21 g/mol |
Nombre IUPAC |
2-[4-(4-bromobutyl)pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C15H17BrN2/c1-12-5-8-17-14(10-12)15-11-13(6-9-18-15)4-2-3-7-16/h5-6,8-11H,2-4,7H2,1H3 |
Clave InChI |
QBWVHZUSTRNLHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
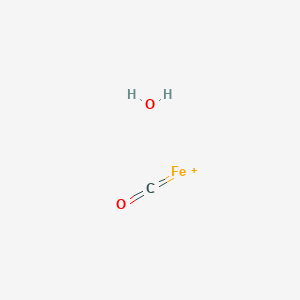

![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
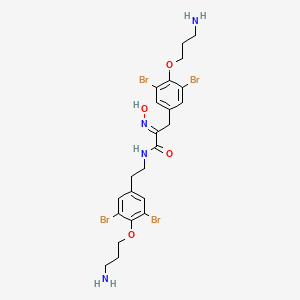
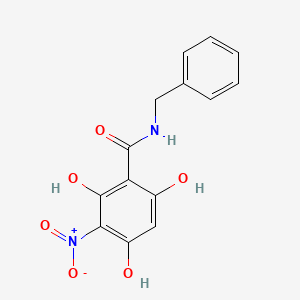

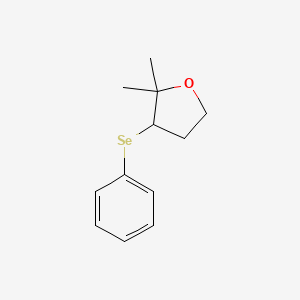
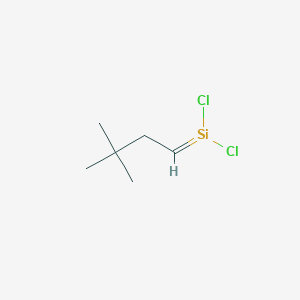
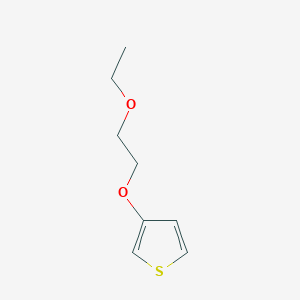


![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
